N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Description
N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group and a 2,6-difluorophenyl moiety. The 1,2,4-oxadiazole group, known for its electron-deficient aromatic properties, often enhances π-π stacking interactions in medicinal chemistry contexts. The 2-methoxyphenyl substituent may improve solubility, while the 2,6-difluorophenyl group is frequently employed to modulate metabolic stability and target affinity .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c1-27-15-8-3-2-5-12(15)17-23-18(28-24-17)11-9-25(10-11)19(26)22-16-13(20)6-4-7-14(16)21/h2-8,11H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCALFYKTLGFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the azetidine ring. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Azetidine Ring: This step may involve the cyclization of suitable precursors, such as amino alcohols or halides, under basic conditions.
Coupling Reactions: The final step often involves coupling the oxadiazole and azetidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a candidate for therapeutic agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Core Structure : Urea backbone.
- Key Substituents : 2,6-Difluorophenyl and 4-chlorophenyl groups.
- Application : Insect growth regulator (pesticide).
- Comparison: While both compounds share the 2,6-difluorophenyl motif, diflubenzuron’s urea core contrasts with the azetidine-carboxamide scaffold of the target compound.
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Core Structure : Urea with pyridine linkage.
- Key Substituents : Trifluoromethylpyridine and chloro groups.
- Application : Acaricide.
- Comparison : The trifluoromethylpyridine group in fluazuron enhances lipophilicity and resistance to metabolic degradation. The target compound lacks this group but incorporates a methoxyphenyl-oxadiazole system, which may confer distinct electronic and solubility profiles .
Oxadiazole-Containing Compounds
BD328377 (SHELX-processed research chemical)
- Core Structure : Indene-oxadiazole hybrid.
- Key Substituents: 2-Hydroxyethylamino-substituted dihydroindenyl group.
- Application : Research chemical (biological activity unspecified).
- Comparison: Both compounds feature a 1,2,4-oxadiazole ring, but BD328377’s indene scaffold introduces planar aromaticity, contrasting with the azetidine ring’s three-dimensionality. The hydroxyethylamino group in BD328377 may enhance hydrogen-bonding capacity, whereas the target compound’s methoxyphenyl group prioritizes hydrophobic interactions .
N-Acyl Heterocyclic Compounds
(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone (ChEBI:114296)
- Core Structure : N-acylpiperidine.
- Key Substituents : 2,4-Difluorophenyl and 4-methylphenyl-oxadiazole.
- The 2,4-difluorophenyl substitution in ChEBI:114296 vs. the 2,6-difluorophenyl group in the target compound may also influence steric and electronic interactions .
Structural and Functional Analysis
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Azetidine vs.
- Oxadiazole Electronics : The electron-deficient 1,2,4-oxadiazole ring in the target compound could enhance binding to electron-rich protein pockets, a feature shared with BD328377 but absent in urea-based pesticides .
Biological Activity
N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:
- Azetidine ring : A four-membered cyclic amine that may influence the compound's interaction with biological targets.
- Oxadiazole moiety : Known for its role in various pharmacological activities, this five-membered heterocycle is linked to the compound's efficacy.
- Difluorophenyl group : The presence of fluorine atoms often enhances lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | U-937 | 0.12 | Cell cycle arrest |
| 5c | A549 | 2.78 | Inhibition of HDAC |
The above table summarizes findings from studies indicating that derivatives of this compound exhibit significant cytotoxicity against breast and lung cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Induction of Reactive Oxygen Species (ROS) : Some studies indicate that these compounds may elevate ROS levels in cancer cells, triggering oxidative stress and apoptosis .
- Selective Targeting : Research has demonstrated that certain derivatives selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Studies
Several case studies have illustrated the efficacy of oxadiazole-containing compounds:
- A study involving a series of oxadiazole derivatives reported significant anticancer activity against MCF-7 and A549 cell lines with IC50 values ranging from 0.12 to 2.78 µM. These compounds were noted for their ability to induce apoptosis in a dose-dependent manner .
- Another investigation focused on the structure-activity relationship (SAR) of oxadiazoles revealed that modifications in the phenyl ring significantly impacted biological potency. Specifically, halogen substitutions enhanced antiproliferative activities compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
